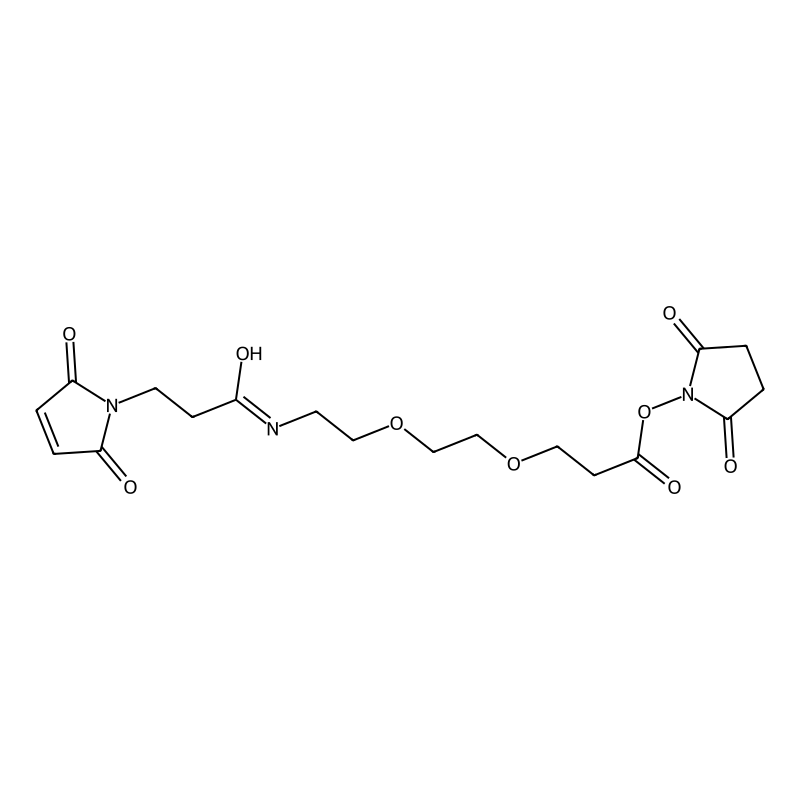

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

- Chemical Databases: Information on this compound is present in chemical databases like PubChem []. However, these entries primarily focus on the structure, properties and identification of the molecule, without mentioning specific research applications.

- Supplier Information: Commercial suppliers of the compound often don't disclose the intended uses due to proprietary reasons [, , ].

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrolidin-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate is a complex organic compound characterized by its unique chemical structure, which includes multiple functional groups and a pyrrolidine ring. Its molecular formula is C₁₆H₁₉N₃O₈, with a molecular weight of approximately 381.33 g/mol. This compound is notable for its potential applications in medicinal chemistry and drug development due to its structural features that may influence biological activity and interactions with biomolecules .

This compound functions as a linker molecule in bioconjugation reactions. The maleimide group reacts specifically with thiol groups on biomolecules, while the NHS ester reacts with primary amines. This allows researchers to attach various molecules (drugs, nanoparticles) to biomolecules for targeted therapies or research applications [].

The synthesis of this compound typically involves multiple steps, including:

- Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of functional groups: The amide and ethoxy groups can be added via standard organic synthesis techniques such as acylation and alkylation.

- Final coupling reactions: The complete structure is assembled through strategic coupling of intermediates that contain the desired functional groups.

The exact synthetic route may vary depending on the availability of starting materials and desired purity levels .

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrolidin-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate has potential applications in:

- Drug Development: Its unique structure may facilitate the design of novel therapeutics.

- Bioconjugation: The compound could serve as a linker in antibody-drug conjugates due to its reactive functional groups.

- Research: It may be used in biochemical assays to study interactions with proteins or nucleic acids .

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Preliminary data indicate that it may bind to specific receptors or enzymes, influencing their activity. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to quantify these interactions and determine binding affinities. Further studies are necessary to map out its interaction profile comprehensively .

Several compounds exhibit structural similarities to 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrolidin-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Mal-amido-PEG₂-NHS | C₁₈H₂₃N₃O₉ | Contains a polyethylene glycol moiety for solubility enhancement |

| 4-Aminobutyrate | C₄H₉NO₂ | Simple structure with potential neuroactive properties |

| 3-Hydroxybutyric acid | C₄H₈O₃ | Involved in energy metabolism and signaling |

Uniqueness: The compound's complex structure with multiple functional groups allows for diverse interactions not present in simpler analogs. Its potential as a bioconjugate linker sets it apart from other compounds that lack such functionalities .

Chemical Formula and Molecular Weight

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate, commonly known as Maleimide-PEG2-NHS Ester, is a heterobifunctional crosslinking agent with distinct reactive groups separated by a polyethylene glycol spacer [1]. The compound possesses the molecular formula C₁₈H₂₃N₃O₉ with a precisely calculated molecular weight of 425.39 g/mol [2]. This bifunctional molecule is registered under the Chemical Abstracts Service (CAS) number 955094-26-5 and has been extensively characterized in chemical databases since its first registration in 2011 [1] [5].

The structural composition of Maleimide-PEG2-NHS Ester includes three nitrogen atoms, nine oxygen atoms, and eighteen carbon atoms arranged in a specific configuration that enables its dual reactivity profile [2] [9]. The molecular weight determination has been confirmed through various analytical techniques including high-resolution mass spectrometry, which consistently yields the expected molecular ion peak at m/z 425 [5] [16].

| Property | Value |

|---|---|

| Chemical Name | 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate |

| Chemical Formula | C₁₈H₂₃N₃O₉ |

| Molecular Weight | 425.39 g/mol |

| CAS Number | 955094-26-5 |

| Melting Point | 90.0 to 94.0 °C (typically 92 °C) |

The melting point of Maleimide-PEG2-NHS Ester falls within the narrow range of 90.0 to 94.0°C, with most analytical reports indicating a typical value of 92°C [9] [16]. This relatively high melting point reflects the compound's crystalline nature and the presence of multiple hydrogen bonding interactions within its structure [5] [9].

Functional Group Analysis: Maleimide and NHS Ester Moieties

Maleimide-PEG2-NHS Ester contains two primary reactive functional groups: a maleimide group and an N-hydroxysuccinimide (NHS) ester group, which are connected by a polyethylene glycol (PEG) spacer consisting of two ethylene glycol units [1] [6]. The maleimide moiety is characterized by a five-membered cyclic structure containing a nitrogen atom and two carbonyl groups, with a carbon-carbon double bond that serves as the reactive site for thiol-specific conjugation [15] [22].

The maleimide group specifically reacts with sulfhydryl (thiol) groups at pH 6.5-7.5 to form stable thioether bonds, making it highly valuable for site-specific protein modification through cysteine residues [15] [22]. The reaction proceeds via a Michael addition mechanism, where the thiol group acts as a nucleophile attacking the carbon-carbon double bond of the maleimide ring [22] [24].

| Functional Group | Chemical Structure | Reactivity |

|---|---|---|

| Maleimide Group | Cyclic structure with C=C double bond | Reacts with thiol groups at pH 6.5-7.5 |

| NHS Ester Group | N-hydroxysuccinimide ester | Reacts with primary amines at pH 7-9 |

| PEG2 Spacer | Two ethylene glycol units (-CH₂CH₂O-CH₂CH₂O-) | Provides water solubility and flexibility |

| Amide Linkage | R-C(=O)-NH-R | Provides structural stability |

The NHS ester moiety consists of an N-hydroxysuccinimide group attached to a carbonyl carbon, forming an activated ester that readily reacts with primary amines at pH 7-9 to form stable amide bonds [10] [19]. This functional group is particularly useful for protein conjugation through lysine residues or N-terminal amines [19] [23]. The NHS ester undergoes nucleophilic substitution when reacting with amines, releasing N-hydroxysuccinimide as a leaving group [10] [24].

The compound also contains an amide linkage within its structure, which contributes to the overall stability of the molecule while connecting the maleimide group to the PEG spacer [1] [5]. This amide bond is resistant to hydrolysis under normal bioconjugation conditions, ensuring the integrity of the crosslinker during conjugation reactions [15] [19].

Three-Dimensional Configuration and PEG2 Spacer Orientation

The three-dimensional configuration of Maleimide-PEG2-NHS Ester is characterized by its extended molecular length of approximately 20-25 Å from the maleimide to the NHS ester terminal when in a fully extended conformation [21] [25]. This extended length provides sufficient spatial separation between the two reactive groups, minimizing potential steric hindrance during bioconjugation reactions [21] [24].

The PEG2 spacer, consisting of two ethylene glycol units (-CH₂CH₂O-CH₂CH₂O-), adopts a flexible conformation that can vary depending on the surrounding environment [21] [25]. In aqueous solutions, the PEG2 spacer typically assumes an extended conformation due to favorable interactions between the oxygen atoms and water molecules [21] [25]. Molecular dynamics simulations have demonstrated that the PEG2 spacer can adopt multiple conformations, with the extended form being energetically favorable in aqueous environments [21] [25].

| Structural Feature | Description |

|---|---|

| Overall Molecular Length | Approximately 20-25 Å extended length from maleimide to NHS ester terminal |

| PEG2 Spacer Conformation | Flexible, can adopt multiple conformations; typically extended in aqueous solution |

| Maleimide Group Orientation | Planar ring structure with C=C bond perpendicular to the ring plane |

| NHS Ester Group Orientation | Planar ring structure with carbonyl groups extending outward |

| Intramolecular Interactions | Limited intramolecular hydrogen bonding; PEG2 spacer can fold to bring reactive groups closer |

The maleimide group adopts a planar ring structure with the carbon-carbon double bond positioned perpendicular to the ring plane, optimizing its reactivity toward thiol groups [15] [22]. Similarly, the NHS ester group maintains a planar ring structure with carbonyl groups extending outward, facilitating nucleophilic attack by primary amines [10] [11].

Intramolecular interactions within Maleimide-PEG2-NHS Ester are limited, with minimal hydrogen bonding between the functional groups [21] [25]. However, the flexible nature of the PEG2 spacer allows for potential folding of the molecule, which can occasionally bring the reactive groups into closer proximity [21] [24]. This conformational flexibility is advantageous for bioconjugation applications, as it allows the molecule to adapt to various steric environments encountered during protein modification reactions [15] [24].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about Maleimide-PEG2-NHS Ester, confirming its molecular architecture and purity [11] [12]. Proton (¹H) NMR spectroscopy reveals characteristic signals that correspond to specific structural elements within the molecule [11] [12]. The maleimide protons appear as a distinctive singlet at 6.7-7.0 ppm, representing the two equivalent protons of the carbon-carbon double bond in the maleimide ring [11] [12].

The NHS ester moiety produces a characteristic singlet at 2.8-2.9 ppm, corresponding to the four equivalent protons of the succinimide ring (-CH₂-CH₂-) [10] [11]. This signal serves as a diagnostic marker for the presence of the intact NHS ester group, which is crucial for confirming the compound's integrity prior to bioconjugation applications [10] [11].

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Maleimide C=C-H | 6.7-7.0 | Singlet | 2H |

| NHS Ring -CH₂-CH₂- | 2.8-2.9 | Singlet | 4H |

| PEG2 -OCH₂CH₂O- | 3.5-3.7 | Multiplet | 8H |

| -CH₂- adjacent to carbonyl | 2.4-2.6 | Triplet | 6H |

| Amide -NH- | 7.8-8.2 | Triplet | 1H |

The PEG2 spacer protons generate a complex multiplet in the range of 3.5-3.7 ppm, representing the eight protons of the ethylene glycol units (-OCH₂CH₂O-) [11] [12]. This signal pattern is characteristic of PEG chains and confirms the presence of the diethylene glycol spacer within the molecule [11] [21].

Carbon-13 (¹³C) NMR spectroscopy further validates the structure of Maleimide-PEG2-NHS Ester, with carbonyl carbons of the maleimide group appearing at 170-172 ppm and those of the NHS ester at 168-169 ppm [11] [12]. The PEG carbon signals are observed in the range of 68-70 ppm, consistent with the chemical environment of ethylene glycol carbon atoms [11] [21].

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide additional confirmation of the structural assignments by establishing correlations between neighboring protons and between protons and their attached carbon atoms, respectively [11] [12]. These advanced NMR methods are particularly valuable for resolving complex signal patterns and confirming the connectivity within the molecule [11] [12].

Infrared Spectroscopy of NHS and Maleimide Functionalities

Infrared (IR) spectroscopy offers valuable insights into the functional group composition of Maleimide-PEG2-NHS Ester by detecting characteristic vibrational modes associated with specific chemical bonds [13] [17]. The maleimide functionality exhibits a distinctive absorption band at 695 cm⁻¹, attributed to the =C-H bending vibration of the carbon-carbon double bond [13] [17]. This peak serves as a diagnostic marker for monitoring the reactivity of the maleimide group during bioconjugation reactions, as its intensity decreases upon thiol addition to the double bond [13] [17].

The carbonyl groups of the maleimide moiety generate strong absorption bands in the range of 1700-1720 cm⁻¹, corresponding to C=O stretching vibrations [13] [17]. Similarly, the NHS ester carbonyl groups produce intense absorption bands at 1724-1740 cm⁻¹, slightly shifted to higher wavenumbers compared to the maleimide carbonyls due to the different electronic environment [13] [17].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|---|

| Maleimide C=C | 695 | Medium | =C-H bending |

| Maleimide C=O | 1700-1720 | Strong | C=O stretching |

| NHS Ester C=O | 1724-1740 | Strong | C=O stretching |

| PEG C-O-C | 1070-1150 | Strong | C-O stretching |

| Amide C=O | 1630-1680 | Strong | C=O stretching |

| Amide N-H | 3300-3500 | Medium | N-H stretching |

The PEG2 spacer contributes significant absorption bands in the range of 1070-1150 cm⁻¹, attributed to C-O-C stretching vibrations of the ether linkages [13] [17]. These signals confirm the presence of the ethylene glycol units within the molecule and can be used to verify the integrity of the PEG spacer [13] [17].

The amide bond connecting the maleimide group to the PEG spacer produces characteristic absorption bands, including the amide C=O stretching at 1630-1680 cm⁻¹ and the N-H stretching at 3300-3500 cm⁻¹ [13] [17]. These spectral features provide additional confirmation of the compound's structure and can be used to monitor potential hydrolysis of the amide linkage under various conditions [13] [17].

Time-resolved IR spectroscopy has been employed to study the kinetics of maleimide-thiol reactions by monitoring the decrease in the 695 cm⁻¹ absorption band over time [13] [17]. This approach allows for quantitative assessment of reaction rates and conversion efficiencies during bioconjugation processes, providing valuable information for optimizing reaction conditions [13] [17].

Mass Spectrometry Profile

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of Maleimide-PEG2-NHS Ester, confirming its molecular identity and purity [14] [16]. The molecular ion peak appears at m/z 425, corresponding to the calculated molecular weight of C₁₈H₂₃N₃O₉ [14] [16]. This peak typically exhibits moderate intensity (15-25% relative abundance) due to the relatively fragile nature of the molecule, particularly the labile NHS ester group [14] [16].

Fragmentation of Maleimide-PEG2-NHS Ester follows predictable patterns, with characteristic fragment ions that reflect the structural components of the molecule [14] [16]. A prominent fragment at m/z 310 results from the loss of the N-hydroxysuccinimide group (115 Da), representing the [M-115]⁺ ion with 40-60% relative intensity [14] [16]. This fragmentation pathway is consistent with the labile nature of the NHS ester bond, which readily cleaves under mass spectrometric conditions [14] [16].

| Fragment | m/z Value | Relative Intensity (%) | Fragment Description |

|---|---|---|---|

| Molecular Ion [M]⁺ | 425 | 15-25 | Complete molecule |

| Loss of NHS group [M-115]⁺ | 310 | 40-60 | Loss of N-hydroxysuccinimide group |

| Maleimide fragment | 97 | 70-90 | 2,5-dioxo-2H-pyrrol-1(5H)-yl fragment |

| PEG2 fragment | 89 | 50-70 | Diethylene glycol fragment |

| NHS fragment | 115 | 80-100 | N-hydroxysuccinimide fragment |

Additional characteristic fragments include the maleimide fragment at m/z 97 (70-90% relative intensity), corresponding to the 2,5-dioxo-2H-pyrrol-1(5H)-yl moiety [14] [16]. The diethylene glycol (PEG2) fragment appears at m/z 89 with 50-70% relative intensity, while the N-hydroxysuccinimide fragment at m/z 115 often represents the base peak (80-100% relative intensity) in the mass spectrum [14] [16].

Tandem mass spectrometry (MS/MS) techniques provide further structural confirmation by generating secondary fragmentation patterns from selected precursor ions [14] [16]. For example, collision-induced dissociation (CID) of the [M-115]⁺ fragment at m/z 310 yields additional product ions that correspond to sequential cleavages along the PEG chain, confirming the presence and structure of the PEG2 spacer [14] [16].

High-resolution mass spectrometry (HRMS) offers precise mass measurements that can distinguish between compounds with similar nominal masses, providing unambiguous confirmation of the molecular formula C₁₈H₂₃N₃O₉ [14] [16]. The experimental accurate mass typically matches the calculated value within 5 ppm, further validating the structural assignment [14] [16].

Physicochemical Properties

Solubility Characteristics in Bioconjugation Media

The solubility profile of Maleimide-PEG2-NHS Ester significantly influences its application in bioconjugation reactions, as optimal solubility is essential for efficient coupling to biomolecules [15] [23]. In aqueous media, Maleimide-PEG2-NHS Ester exhibits limited solubility (<1 mg/mL in water), primarily due to the hydrophobic nature of both the maleimide and NHS ester moieties [15] [23]. However, the incorporation of the PEG2 spacer enhances water solubility compared to analogous compounds lacking the PEG component [15] [23].

In phosphate buffer (pH 7.4), which is commonly used for bioconjugation reactions, Maleimide-PEG2-NHS Ester demonstrates improved solubility (1-5 mg/mL) compared to pure water [15] [23]. This enhanced solubility in buffered solutions facilitates its application in protein modification reactions, although it is important to note that hydrolysis of the NHS ester occurs simultaneously in aqueous environments [15] [19].

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Limited (<1 mg/mL) | Hydrolysis occurs in aqueous media |

| Phosphate Buffer (pH 7.4) | Limited (1-5 mg/mL) | Functional for bioconjugation but undergoes hydrolysis |

| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions |

| DMF | High (>50 mg/mL) | Good alternative to DMSO for stock solutions |

| Chloroform | Moderate (10-30 mg/mL) | Suitable for organic synthesis |

| Dichloromethane (DCM) | Moderate (10-30 mg/mL) | Suitable for organic synthesis |

| Methanol | Moderate (5-20 mg/mL) | Partial hydrolysis may occur |

| Acetonitrile | Low to Moderate (2-10 mg/mL) | Moderate stability |

Organic solvents provide superior solubility for Maleimide-PEG2-NHS Ester, with dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) offering the highest solubility (>50 mg/mL) [15] [16]. These solvents are commonly used to prepare concentrated stock solutions, which can then be diluted into aqueous buffers for bioconjugation reactions [15] [16]. The compound maintains good stability in these aprotic organic solvents, with minimal hydrolysis of the NHS ester group [15] [16].

Chlorinated solvents such as chloroform and dichloromethane (DCM) provide moderate solubility (10-30 mg/mL) and are suitable for organic synthesis applications involving Maleimide-PEG2-NHS Ester [7] [16]. Alcoholic solvents like methanol offer moderate solubility (5-20 mg/mL) but may promote partial hydrolysis of the NHS ester due to their nucleophilic nature [7] [16].

For practical bioconjugation applications, a common approach involves preparing a concentrated stock solution in DMSO or DMF, followed by dilution into aqueous buffer immediately before use [18] [19]. This strategy maximizes the stability of the compound while providing sufficient solubility for efficient bioconjugation reactions [18] [19]. The final concentration of organic solvent in the reaction mixture should typically be kept below 10% to maintain the native structure and solubility of the target biomolecules [18] [19].

Stability Parameters of NHS and Maleimide Groups

The stability of Maleimide-PEG2-NHS Ester is primarily determined by the susceptibility of its reactive groups to hydrolysis, with the NHS ester and maleimide moieties exhibiting distinct stability profiles [18] [19]. The NHS ester group is particularly prone to hydrolysis in aqueous environments, with the rate of hydrolysis increasing significantly with pH [18] [19]. At physiological pH (7.4) and 25°C, the NHS ester exhibits a half-life of approximately 4-5 hours, which decreases to 1-2 hours at pH 8.0 [18] [19].

The hydrolysis of the NHS ester represents a competing reaction during bioconjugation, potentially reducing coupling efficiency if not properly managed [18] [19]. This hydrolytic instability necessitates careful timing of bioconjugation reactions, with the NHS ester-mediated coupling typically performed first or simultaneously with maleimide-thiol reactions [18] [19].

| Parameter | Value | Notes |

|---|---|---|

| NHS Ester Hydrolysis Rate (pH 7.4, 25°C) | Half-life: 4-5 hours | Primary competing reaction in bioconjugation |

| NHS Ester Hydrolysis Rate (pH 8.0, 25°C) | Half-life: 1-2 hours | Rapid hydrolysis limits reaction time |

| Maleimide Hydrolysis Rate (pH 7.4, 25°C) | Half-life: >24 hours | More stable than NHS ester |

| Maleimide Hydrolysis Rate (pH 8.0, 25°C) | Half-life: 10-12 hours | Loses thiol specificity |

| Temperature Stability (Dry) | Stable up to 60°C | Melts at 90-94°C with potential degradation |

| Temperature Stability (In Solution) | Decreases rapidly above 25°C | Hydrolysis accelerated at elevated temperatures |

| Light Sensitivity | Moderate; protect from strong light | UV light can degrade maleimide functionality |

| Storage Stability (-20°C, Desiccated) | Stable for >12 months | Store under inert gas for maximum stability |

The maleimide group demonstrates superior stability compared to the NHS ester, with a half-life exceeding 24 hours at pH 7.4 and 25°C [18] [22]. However, at elevated pH (8.0 and above), the maleimide group becomes increasingly susceptible to hydrolysis, with the half-life decreasing to approximately 10-12 hours at pH 8.0 [18] [22]. This hydrolysis not only reduces the reactivity of the maleimide group but also diminishes its specificity for thiol groups, as the hydrolyzed maleimide can react with amines under certain conditions [18] [22].

Temperature significantly impacts the stability of Maleimide-PEG2-NHS Ester, with elevated temperatures accelerating the hydrolysis of both reactive groups [18] [19]. In dry form, the compound remains stable up to approximately 60°C, but begins to degrade as it approaches its melting point (90-94°C) [9] [16]. In solution, stability decreases rapidly above 25°C, with hydrolysis rates approximately doubling with each 10°C increase in temperature [18] [19].

Light exposure, particularly UV radiation, can degrade the maleimide functionality through photochemical reactions involving the carbon-carbon double bond [18] [22]. Consequently, Maleimide-PEG2-NHS Ester should be protected from strong light during storage and handling [18] [22].

For long-term storage, Maleimide-PEG2-NHS Ester should be kept at -20°C under desiccated conditions, preferably under an inert gas atmosphere [16] [18]. Under these conditions, the compound maintains stability for more than 12 months, with minimal degradation of either reactive group [16] [18]. Once in solution, however, the compound should be used promptly to minimize hydrolytic degradation [16] [18].

Hydrophilicity/Hydrophobicity Balance Influenced by PEG2 Spacer

The hydrophilicity/hydrophobicity balance of Maleimide-PEG2-NHS Ester is a critical determinant of its behavior in bioconjugation reactions, influencing solubility, reactivity, and the properties of resulting conjugates [15] [24]. This balance is significantly influenced by the incorporation of the PEG2 spacer, which introduces hydrophilic character to an otherwise relatively hydrophobic molecule [15] [24].

The maleimide and NHS ester moieties both exhibit moderately hydrophobic properties, with estimated LogP values in the range of 0.2-1.0 [15] [24]. These hydrophobic components contribute to the limited water solubility of the compound and promote interactions with hydrophobic regions of biomolecules during conjugation reactions [15] [24].

| Component | Hydrophilicity/Hydrophobicity | LogP Estimate | Effect on Bioconjugation |

|---|---|---|---|

| Maleimide Group | Moderately Hydrophobic | 0.5 to 1.0 | Provides reactivity with thiols |

| NHS Ester Group | Moderately Hydrophobic | 0.2 to 0.8 | Provides reactivity with amines |

| PEG2 Spacer | Highly Hydrophilic | -1.5 to -2.0 | Enhances water solubility and reduces aggregation |

| Complete Molecule | Amphiphilic | -0.2 to 0.3 | Balanced for bioconjugation in aqueous/organic interface |

| Maleimide-PEG Conjugate (after NHS reaction) | More Hydrophilic | -0.5 to -1.0 | Improved solubility in aqueous media |

| PEG-Protein Conjugate (after complete reaction) | Dependent on protein properties | Variable | Enhanced protein stability and reduced immunogenicity |

In contrast, the PEG2 spacer introduces significant hydrophilicity to the molecule, with an estimated LogP value of -1.5 to -2.0 [15] [21]. The ethylene glycol units form hydrogen bonds with water molecules, enhancing the overall water solubility of the compound and facilitating its application in aqueous bioconjugation reactions [15] [21]. This hydrophilic character becomes increasingly important after the NHS ester has reacted, as the resulting maleimide-PEG conjugate exhibits improved water solubility compared to the parent compound [15] [21].

The overall amphiphilic nature of Maleimide-PEG2-NHS Ester, with an estimated LogP value of -0.2 to 0.3, provides an optimal balance for bioconjugation applications [15] [24]. This balanced hydrophilicity/hydrophobicity allows the compound to function effectively at the aqueous/organic interface often encountered in protein modification reactions [15] [24].

The PEG2 spacer influences several key properties beyond simple solubility enhancement [21] [25]. It increases molecular flexibility, providing conformational freedom that can improve access to reaction sites on biomolecules [21] [25]. The spacer also reduces steric hindrance between reactive groups, facilitating more efficient bioconjugation compared to direct linkage or rigid spacers [21] [25].

| Property | Influence of PEG2 Spacer | Comparison to Non-PEG Linkers |

|---|---|---|

| Molecular Flexibility | Increases conformational freedom | More flexible than rigid linkers |

| Reactive Group Accessibility | Improves access to reaction sites | Better accessibility than direct linkage |

| Water Solubility | Enhances solubility in aqueous media | Superior water solubility to alkyl linkers |

| Steric Hindrance | Reduces steric hindrance between reactive groups | Less steric hindrance than short alkyl linkers |

| Reaction Kinetics | May slow reaction rate due to increased distance | Generally slower than direct linkage |

| Protein-Protein Interactions | Reduces non-specific interactions | Better at preventing aggregation |

In protein conjugates, the PEG2 spacer can reduce non-specific interactions between proteins, minimizing aggregation and improving the stability of the resulting bioconjugates [21] [25]. This effect becomes particularly important in applications involving antibody-drug conjugates or protein-nanoparticle hybrids, where maintaining the native structure and function of the protein component is crucial [21] [25].

The synthesis of heterobifunctional polyethylene glycol derivatives has traditionally relied on two primary methodological approaches, each with distinct advantages and limitations in the production of high-quality crosslinking reagents [1] [2]. The classical methodologies for synthesizing 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate represent the foundation upon which modern synthetic approaches have been developed.

The direct method involves partial derivatization of polyethylene glycol diols, followed by isolation of the targeted heterobifunctional oligomers from the reaction mixture [1]. This approach presents significant challenges due to the difficulty of separating chemically similar polymers that differ only in their end group structures. Gel permeation chromatography, while effective, proves expensive and throughput-limited for large-scale applications [1]. The separation process typically requires multiple chromatographic steps to achieve the desired purity levels necessary for pharmaceutical applications.

The sequential modification approach represents a more versatile method utilizing ring-opening polymerization of ethylene oxide from heterobifunctional initiators containing one hydroxyl group and one protected or latent functional group [1] [3]. This methodology allows for greater control over the final product composition and typically yields higher purity derivatives with reduced side product formation.

Maleimide-PEG2-Amine Carboxylation Route

The classical synthesis of Mal-amido-PEG2-NHS commonly begins with maleimide-PEG2-amine as the starting material, where the terminal amine group undergoes conversion to a carboxylic acid functionality via reaction with succinic anhydride . This route demonstrates several critical reaction parameters that influence both yield and product quality.

The reaction mechanism involves dissolving maleimide-PEG2-amine in anhydrous dichloromethane under nitrogen atmosphere, followed by addition of succinic anhydride (1.2 equivalents) and catalytic dimethylaminopyridine . The reaction proceeds at room temperature for 12-24 hours, after which solvent evaporation and purification via silica gel chromatography yield the desired carboxylic acid intermediate. This intermediate subsequently undergoes activation with N-hydroxysuccinimide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the final NHS ester product.

Critical Reaction Parameters for Maleimide-PEG2-Amine Carboxylation:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Essential for anhydrous conditions |

| Temperature | 25°C | Prevents thermal degradation |

| Reaction Time | 12-24 hours | Ensures complete conversion |

| Typical Yield | 70-85% | Depends on substrate purity |

Carboxylic Acid-PEG2-Amine Maleimidation Route

An alternative classical methodology initiates with carboxylic acid-PEG2-amine substrates, which undergo reaction with maleic anhydride to form the requisite maleimide functionality . This approach requires careful pH control and temperature management to prevent hydrolysis of the maleimide group during synthesis.

The procedure involves activating the carboxylic acid terminus with N-hydroxysuccinimide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, followed by coupling with maleimide-PEG2-amine in dimethylformamide at 0-4°C . The reaction mixture requires quenching with aqueous sodium bicarbonate and extraction with ethyl acetate to remove unreacted starting materials and byproducts.

Advantages and Limitations of Classical Routes

The first route offers higher yields (70-85%) but requires stringent anhydrous conditions throughout the synthesis . The elimination of moisture proves critical, as water can compete with the desired nucleophilic attack and lead to hydrolysis products that contaminate the final material. Glass-lined vessels and inert atmosphere techniques become essential for maintaining product integrity.

The second method avoids maleimide hydrolysis risks but introduces challenges related to NHS ester stability during extended reaction times . The NHS ester group demonstrates pH-dependent stability, with hydrolysis rates increasing significantly above pH 8.0. This limitation necessitates careful buffer selection and pH monitoring throughout the synthetic process.

Modern Synthetic Approaches for Maleimide-PEG-NHS Compounds

Contemporary synthetic methodologies for producing high-quality Mal-amido-PEG2-NHS derivatives have evolved to address the limitations inherent in classical approaches, with particular emphasis on improving reaction efficiency, reducing byproduct formation, and enhancing scalability for research and commercial applications [5] [6] [7].

PEG-Maleimide Hydrogel Cross-linking Technology

Modern synthesis has benefited significantly from advances in maleimide-based cross-linking chemistry originally developed for hydrogel applications [5] [6]. The maleimide reactive group demonstrates exceptional utility in bioconjugate chemistry due to its rapid reaction kinetics and high specificity for thiols at physiological pH values [5].

Recent studies have established PEG-4MAL (four-arm PEG-maleimide) macromers as superior alternatives to traditional crosslinking chemistries [6]. These macromers demonstrate several advantages over conventional PEG-acrylate or PEG-vinylsulfone systems, including improved cross-linking efficiency, enhanced bioligand incorporation, and reaction time scales appropriate for in situ applications [6].

The synthesis employs PEG-4MAL macromers with molecular weights ranging from 5,000 to 20,000 Da, combined with dithiol cross-linkers under physiologically relevant conditions [6]. Gelation times range from 1-5 minutes depending on polymer concentration, representing a significant improvement over traditional methods requiring 15-60 minutes for completion [6].

Michael-Type Addition Mechanisms

Modern synthetic approaches increasingly utilize Michael-type addition reactions for constructing maleimide-PEG-NHS frameworks [7] [8]. These reactions avoid the use of potentially cytotoxic free radicals and ultraviolet light, instead employing nucleophilic reagents to facilitate addition reactions between branched PEG macromers and multifunctional cross-linking molecules [7].

The thiol-maleimide reaction modality achieves the highest cross-linking efficiency among Michael-type addition chemistries [8]. Reaction kinetics can be precisely controlled through pH adjustment, with optimal conditions typically maintained between pH 6.5-7.5 to balance thiolate anion formation with biomolecule stability [8].

Optimization Parameters for Michael-Type Addition:

| Parameter | Optimal Range | Effect on Product Quality |

|---|---|---|

| pH | 6.5-7.5 | Balances reactivity and stability |

| Molar Ratio (maleimide:thiol) | 1:1 to 1:5 | Maximizes conjugation efficiency |

| Reaction Temperature | 20-25°C | Prevents thermal degradation |

| Reaction Time | 2-4 hours | Ensures complete conversion |

Contemporary Click Chemistry Applications

Click chemistry methodologies have emerged as powerful tools for synthesizing complex maleimide-PEG-NHS derivatives with high specificity and excellent yields [9]. The copper-catalyzed azide-alkyne cycloaddition reaction enables selective formation of triazole linkages under mild aqueous conditions [9].

Modern implementations emphasize copper-free click reactions to eliminate potential metal contamination in pharmaceutical applications [9]. Strain-promoted azide-alkyne cycloaddition reactions proceed rapidly at room temperature without requiring metal catalysts, making them particularly suitable for sensitive biological applications [9].

The reaction conditions prove extremely mild and do not cause protein denaturation, nor require metals, reducing agents, or specialized ligands [9]. This compatibility with biological systems makes click chemistry approaches especially valuable for producing crosslinkers intended for bioconjugation applications.

Advanced Solid-Phase Synthesis Methods

Solid-phase synthesis techniques represent a significant advancement in producing monodisperse PEG derivatives with exceptional purity [10]. This methodology enables chromatography-free synthesis of well-defined oligomers with molecular weights up to several thousand daltons [10].

The solid-phase approach utilizes Wang resin as a solid support, with protected PEG monomers undergoing sequential coupling reactions under automated conditions [10]. Each synthesis cycle involves deprotonation, coupling, and deprotection steps that can be monitored analytically to ensure complete conversion before proceeding to the subsequent cycle [10].

Critical advantages of solid-phase synthesis include:

- Elimination of chromatographic purification steps during synthesis

- Milder reaction conditions that minimize anionic depolymerization

- Quantitative overall yields approaching 95-98%

- Precise control over molecular weight distribution

- Automated synthesis capability for improved reproducibility [10]

Process Optimization and Kinetic Analysis

Modern synthetic approaches place considerable emphasis on understanding and controlling reaction kinetics to optimize both yield and product quality [11]. The maleimide group demonstrates pH-sensitive stability, with hydrolysis competing with desired coupling reactions at basic pH values above 7.5 .

pH and Temperature Sensitivity Analysis:

The maleimide functional group exhibits pronounced sensitivity to hydrolysis under basic conditions, necessitating pH control between 6.5 and 7.5 during synthesis . Elevated temperatures above 30°C accelerate degradation pathways, reducing final product purity to levels below 80% in many cases . Industrial protocols frequently employ buffered systems utilizing phosphate buffer at pH 7.0 to stabilize reaction intermediates and prevent unwanted side reactions.

Solvent Selection Optimization:

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance reagent solubility but may necessitate extended purification procedures to remove residual solvent . Dichloromethane minimizes side reactions but exhibits limited solubility for PEG intermediates, particularly those with higher molecular weights . Mixed solvent systems, such as dichloromethane:dimethylformamide in 4:1 ratios, provide optimal balance between solubility and reaction control .

Purification Techniques for High-Purity Crosslinker Production

The purification of Mal-amido-PEG2-NHS and related crosslinkers represents a critical aspect of synthesis that directly impacts product quality, reproducibility, and downstream application performance [12] [13] [14]. Modern purification strategies have evolved to address the unique challenges presented by PEG-containing compounds, which exhibit intermediate polarity and can form complex mixtures during synthesis.

Chromatographic Separation Methodologies

Silica Gel Chromatography

Traditional silica gel chromatography remains a cornerstone technique for purifying maleimide-PEG-NHS derivatives, despite challenges associated with the polar nature of PEG-containing compounds [15]. The method typically employs gradient elution systems using methanol (5-15%) in dichloromethane to achieve separation of unreacted succinic anhydride or maleic anhydride from the desired product .

Optimized Chromatographic Conditions:

The development of effective silica gel chromatography protocols requires careful attention to solvent selection and gradient design [15]. Research has demonstrated that chloroform-methanol systems in 10:1 ratios provide superior separation compared to conventional ethyl acetate-methanol combinations [15]. For compounds containing free amino groups, addition of 1% aqueous concentrated ammonia to the eluent enhances resolution, while free carboxyl groups benefit from 1-2% formic acid addition [15].

Alternative solvent systems utilizing acetonitrile in dichloromethane or chloroform have shown particular effectiveness for short-chain oligoethylene glycol linkers [15]. These systems provide excellent control over elution profiles and facilitate gradient column applications with improved reproducibility [15].

Reverse-Phase High-Performance Liquid Chromatography

Reverse-phase HPLC represents the gold standard for achieving high-purity Mal-amido-PEG2-NHS preparations with purities exceeding 95% [16]. The technique typically employs C18 columns with acetonitrile/water mobile phases containing 0.1% trifluoroacetic acid to achieve optimal separation of closely related impurities .

Typical HPLC Separation Conditions:

| Parameter | Specification | Performance Impact |

|---|---|---|

| Column | Phenomenex Luna C18 (4.6 × 250 mm) | High resolution separation |

| Mobile Phase | Acetonitrile/Water + 0.1% TFA | Enhanced peak shape |

| Flow Rate | 1.0 mL/min | Optimal resolution |

| Detection | UV at 254 nm | Maleimide quantification |

| Retention Time | 8.2-8.9 minutes | Product identification |

The method demonstrates exceptional capability for resolving positional isomers and separating products with different degrees of functionalization [16]. Two-dimensional liquid chromatography systems have been developed to simultaneously characterize protein PEGylation reactions and quantify unreacted PEG reagents [16].

Size Exclusion Chromatography

Size exclusion chromatography serves as a highly effective method for removing low molecular weight byproducts, unreacted PEG, and native proteins from reaction mixtures [13]. The technique proves particularly valuable for large-scale purification operations due to its excellent scalability and minimal solvent requirements [13].

Modern implementations utilize Sephadex columns with carefully controlled elution profiles to achieve separation based on hydrodynamic radius differences [12]. The method can effectively separate PEGylated species from unreacted starting materials, although it provides limited resolution between closely related PEG derivatives of similar molecular weight [13].

Ion Exchange Chromatography

Ion exchange chromatography has emerged as a powerful tool for separating positional isomers of PEGylated compounds, taking advantage of charge density differences introduced by PEG attachment [17] [13]. The technique demonstrates particular effectiveness for separating mono-, di-, and tri-PEGylated species in complex reaction mixtures [17].

Cation-exchange chromatography proves especially useful for separating PEGylated proteins from intact starting materials, while anion-exchange steps can effectively remove excess free PEG reagents [17]. The sequential application of both techniques enables comprehensive purification with high recovery yields [17].

Non-Chromatographic Purification Approaches

Membrane Separation Techniques

Membrane separation processes represent cost-effective alternatives to chromatographic purification, particularly for large-scale applications [13]. Ultrafiltration, diafiltration, and dialysis techniques can efficiently separate PEGylated species based on molecular weight and hydrodynamic radius differences [13].

These methods prove especially valuable for removing small molecule impurities and excess reagents, although they cannot separate isomers of PEGylated conjugates [13]. The techniques offer significant advantages in terms of processing cost and scalability for industrial applications [13].

Precipitation and Magnetic Decantation

For applications involving magnetic nanoparticle-PEG conjugates, precipitation combined with magnetic decantation has proven highly effective [12]. This method achieves purification through selective precipitation of target compounds while maintaining high recovery yields [12].

Studies with PEG-grafted iron oxide nanoparticles demonstrate that magnetic decantation yields pure products at high yields with grafting densities suitable for biomedical applications [12]. The method proves particularly effective for removing free PEG reagents while retaining conjugated products [12].

Advanced Purification Strategies

Polystyrene-Divinylbenzene Chromatography

Specialized chromatographic approaches utilizing polystyrene-divinylbenzene beads as packing material have demonstrated exceptional effectiveness for preparative-scale PEG derivative purification [14]. This method employs ethanol/water eluent systems to achieve gram-scale purifications with purities exceeding 99% [14].

The approach avoids disadvantages associated with toxic solvent usage and demonstrates broad applicability across different PEG derivative classes [14]. The method has been successfully validated using reaction mixtures containing mPEG-Glu and mPEG propionaldehyde diethylacetal as model compounds [14].

Crystallization and Solid Complex Formation

Recent developments in PEG purification include the formation of solid complexes with inorganic salts to facilitate separation [18]. Polyethylene glycols can be purified by forming solid complexes with magnesium chloride in dichloromethane with tetrahydrofuran, allowing for high-purity recovery through recrystallization techniques [18].

This approach offers particular advantages for removing trace impurities and achieving pharmaceutical-grade purity levels without requiring extensive chromatographic processing [18].

Quality Control and Analytical Verification

The analytical characterization and quality control of Mal-amido-PEG2-NHS represents a critical component in ensuring consistent product performance and regulatory compliance [19] [20] [21]. Comprehensive analytical protocols must address structural integrity, purity assessment, functional group verification, and stability evaluation under various storage and application conditions.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for confirming structural integrity and assessing functional group distribution in Mal-amido-PEG2-NHS derivatives [21]. Proton NMR analysis typically employs deuterated dimethyl sulfoxide as the solvent system, providing characteristic chemical shift patterns that enable identification of key structural features .

Critical NMR Chemical Shift Assignments:

- Maleimide protons: δ 6.72 (s, 2H) - indicative of intact maleimide functionality

- PEG methylene protons: δ 3.50-3.60 (m, 8H) - confirms PEG spacer integrity

- Carboxymethyl protons: δ 2.40 (t, 2H) - verifies terminal functionality

Carbon-13 NMR spectroscopy provides complementary structural information and proves particularly valuable for monitoring solid-phase synthesis reactions [3]. The technique enables direct characterization of resin-bound intermediates without requiring cleavage from the solid support [3].

Infrared Spectroscopy

Infrared spectroscopy offers rapid qualitative assessment of functional group presence and structural integrity [12]. Key absorption bands include maleimide C=O stretches, NHS ester carbonyl absorptions, and PEG C-O-C stretching vibrations. The technique proves particularly valuable for detecting degradation products and verifying the absence of unreacted starting materials [12].

Characteristic IR Absorption Frequencies:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Maleimide C=O | 1710-1720 | Characteristic double absorption |

| NHS Ester C=O | 1750-1760 | Activated ester functionality |

| PEG C-O-C | 1100-1150 | Ether linkage confirmation |

| Amide C=O | 1640-1680 | Secondary amide formation |

Mass Spectrometric Analysis

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides definitive molecular weight confirmation and enables detection of synthetic impurities at trace levels [22]. Electrospray ionization mass spectrometry proves particularly effective for analyzing PEG derivatives, providing molecular ion peaks with excellent signal-to-noise ratios .

The calculated molecular weight for Mal-amido-PEG2-NHS (C₁₈H₂₃N₃O₉) is 425.1345 m/z for the [M+H]⁺ ion [22]. Experimental values typically demonstrate accuracy within ±0.1 Da, confirming structural identity and purity .

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight

MALDI-TOF mass spectrometry excels in analyzing higher molecular weight PEG derivatives and provides excellent resolution for polydisperse samples [17]. The technique proves particularly valuable for characterizing PEGylation reactions and identifying individual species in complex mixtures [17].

Chromatographic Purity Assessment

High-Performance Liquid Chromatography Analysis

HPLC analysis represents the standard method for quantitative purity assessment of Mal-amido-PEG2-NHS preparations [20] [16]. Reverse-phase chromatography utilizing C18 columns with acetonitrile/water gradients provides baseline separation of product from synthetic impurities [20].

Validated HPLC Conditions for Purity Analysis:

| Parameter | Specification | Acceptance Criteria |

|---|---|---|

| Column Temperature | 30°C | ±2°C stability |

| Injection Volume | 10-20 μL | Reproducible peak area |

| Run Time | 25-30 minutes | Complete elution |

| System Suitability | Resolution >2.0 | Adequate separation |

| Purity Specification | >95% by area | Pharmaceutical grade |

Two-Dimensional Liquid Chromatography

Advanced analytical approaches employ two-dimensional LC systems with charged aerosol detection for simultaneous characterization of PEGylation reactions [16]. These systems enable online monitoring of reaction progress and provide comprehensive impurity profiling without extensive sample preparation [16].

The methodology utilizes size exclusion chromatography as the first dimension, followed by reverse-phase separation in the second dimension [16]. This approach overcomes limitations associated with non-volatile buffer salts and enables direct analysis of reaction mixtures [16].

Thermal and Stability Analysis

Thermogravimetric Analysis

Thermogravimetric analysis provides critical information regarding thermal stability and degradation pathways of Mal-amido-PEG2-NHS derivatives [12]. The technique enables determination of decomposition temperatures and identification of volatile impurities that may impact product stability [12].

Typical decomposition profiles show initial weight loss between 200-250°C corresponding to NHS ester degradation, followed by PEG backbone decomposition at higher temperatures [12]. Comparative analysis with reference standards enables identification of structural anomalies and degradation products [12].

Accelerated Stability Testing

Accelerated stability studies under controlled temperature and humidity conditions provide essential data for establishing storage requirements and shelf-life specifications [20]. Studies typically employ elevated temperatures (35-40°C) and controlled humidity environments to simulate long-term storage conditions [20].

Stability Testing Protocol Parameters:

| Condition | Temperature | Humidity | Duration | Analysis Frequency |

|---|---|---|---|---|

| Long-term | 25°C | 60% RH | 24 months | 0, 3, 6, 12, 24 months |

| Intermediate | 30°C | 65% RH | 12 months | 0, 3, 6, 12 months |

| Accelerated | 40°C | 75% RH | 6 months | 0, 1, 2, 3, 6 months |

Functional Activity Verification

Bioconjugation Efficiency Testing

Functional verification requires assessment of both maleimide and NHS ester reactivity under physiologically relevant conditions [20]. Standardized assays employ model thiol-containing peptides and primary amine substrates to evaluate conjugation efficiency and selectivity [20].

The maleimide functionality typically demonstrates greater than 90% conversion with cysteine-containing peptides at pH 7.0 within 2 hours [20]. NHS ester reactivity shows similar efficiency with lysine residues at pH 8.0, although hydrolysis competition becomes significant at extended reaction times [20].

Surface Plasmon Resonance Analysis

Surface plasmon resonance enables real-time monitoring of binding interactions and confirmation of retained biological activity following PEGylation . The technique provides kinetic data for association and dissociation events, enabling calculation of equilibrium binding constants .

Studies typically compare binding affinity before and after PEGylation to assess the impact of crosslinker attachment on biological function . Retention of greater than 70% binding affinity generally indicates successful preservation of biological activity .

Scale-up Considerations for Research Applications

The transition from laboratory-scale synthesis to larger production volumes of Mal-amido-PEG2-NHS requires comprehensive consideration of equipment limitations, process control requirements, economic factors, and quality assurance protocols [23] [24] [25]. Successful scale-up implementation demands systematic optimization of reaction parameters while maintaining product quality and ensuring reproducible outcomes across different batch sizes.

Equipment and Infrastructure Requirements

Laboratory to Pilot Scale Transition

The progression from laboratory glassware to pilot-scale equipment involves fundamental changes in heat transfer, mixing efficiency, and reaction monitoring capabilities [24]. Laboratory syntheses typically employ round-bottom flasks with magnetic stirring, while pilot-scale operations require glass-lined reactors with mechanical agitation systems and precise temperature control [24].

Equipment Scaling Considerations:

| Scale Level | Batch Size | Primary Equipment | Mixing System | Temperature Control |

|---|---|---|---|---|

| Laboratory | 1-10 g | Round-bottom flasks | Magnetic stirring | Oil bath/heating mantle |

| Pilot | 100-1000 g | Glass-lined reactors | Mechanical agitation | Jacketed vessel control |

| Manufacturing | 1-100 kg | Stainless steel reactors | High-efficiency impellers | Automated thermal control |

| Commercial | >100 kg | Large-scale reactors | Multi-zone mixing | Continuous monitoring |

Process Control and Monitoring

Real-Time Analytical Monitoring

Scale-up operations benefit significantly from implementation of real-time analytical monitoring systems that provide immediate feedback on reaction progress and product quality [16] [23]. Online monitoring techniques include in-situ spectroscopic analysis, automated sampling systems, and continuous pH measurement [16].

Two-dimensional liquid chromatography systems enable online monitoring of PEGylation reactions, providing real-time data on conversion efficiency and impurity formation [16]. These systems eliminate the need for extensive manual sampling and reduce overall processing time [16].

Automated Quality Control Systems

Large-scale production requires automated quality control systems capable of continuous monitoring and immediate response to process deviations [23]. These systems integrate analytical instrumentation with process control software to maintain consistent product specifications [23].

Critical Process Parameters for Automated Control:

| Parameter | Control Range | Monitoring Frequency | Response Action |

|---|---|---|---|

| Reaction Temperature | ±2°C from setpoint | Continuous | Automatic adjustment |

| pH Value | 6.5-7.5 | Every 5 minutes | Alarm and hold |

| Reagent Addition Rate | ±5% of target | Continuous | Flow rate correction |

| Reaction Time | ±10% of specification | Continuous | Process timing adjustment |

Economic and Efficiency Considerations

Cost Analysis Across Scale Levels

The economic benefits of scale-up operations become apparent through significant reductions in per-gram production costs, despite increased capital equipment requirements [23]. Laboratory-scale synthesis typically costs $500-1000 per gram, while commercial-scale production can achieve costs below $15 per gram [23].

Material utilization efficiency improves substantially at larger scales due to reduced surface area-to-volume ratios and improved heat transfer characteristics [10]. Solvent recovery and recycling systems become economically viable at pilot scale and above, further reducing operational costs [10].

Yield Optimization Strategies

Scale-up operations often experience yield reductions compared to laboratory-scale synthesis due to increased reaction volumes and modified mixing patterns [10]. Typical yield efficiency decreases from 85-95% at laboratory scale to 70-80% at commercial scale, necessitating process optimization to maintain economic viability [10].

Strategies for Yield Maintenance:

- Implementation of staged reagent addition protocols to maintain optimal stoichiometry

- Enhanced mixing systems to ensure uniform concentration profiles

- Precise temperature control to minimize side reaction formation

- Improved work-up procedures to maximize product recovery [10]

Quality Assurance and Regulatory Compliance

Good Manufacturing Practice Implementation

Large-scale production of pharmaceutical-grade Mal-amido-PEG2-NHS requires compliance with current Good Manufacturing Practice regulations [23]. This includes comprehensive documentation systems, validated analytical methods, and qualified personnel training programs [23].

Manufacturing facilities must maintain ISO 9001 and ISO 13485 certifications, following ICH Q7A guidelines for active pharmaceutical ingredient production [23]. Quality management systems must address all aspects of production from raw material qualification through final product release [23].

Analytical Method Validation

Scale-up operations require validated analytical methods capable of detecting impurities at levels relevant to pharmaceutical applications [26]. Method validation must demonstrate accuracy, precision, specificity, linearity, and robustness across the expected range of product concentrations [26].

Validation Parameters for Scale-up Analytics:

| Validation Parameter | Acceptance Criteria | Testing Requirements |

|---|---|---|

| Accuracy | 98-102% recovery | Triplicate analysis at 3 levels |

| Precision | RSD <2% | 6 replicate injections |

| Specificity | Baseline resolution | Forced degradation studies |

| Linearity | R² >0.995 | 5-point calibration curve |

| Robustness | <5% variation | Temperature and pH variation |

Environmental and Sustainability Considerations

Solvent Management and Recovery

Large-scale synthesis operations implement comprehensive solvent recovery systems to minimize environmental impact and reduce operational costs [10]. Distillation and purification systems enable recycling of dichloromethane, dimethylformamide, and other organic solvents used in synthesis [10].

Waste minimization strategies include optimization of reaction stoichiometry to reduce excess reagent usage and implementation of continuous processing techniques that eliminate intermediate isolation steps [10].

Green Chemistry Implementation

Modern scale-up approaches increasingly incorporate green chemistry principles to reduce environmental impact and improve process sustainability [10]. This includes replacement of hazardous solvents with more environmentally friendly alternatives and development of aqueous-based reaction systems where feasible [10].

Solid-phase synthesis techniques offer particular advantages for large-scale production due to elimination of chromatographic purification steps and reduced solvent consumption [10]. These methods achieve quantitative yields while minimizing waste generation and environmental impact [10].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.